molecular formula C20H31N3O2 B11032351 N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide

Cat. No.: B11032351
M. Wt: 345.5 g/mol
InChI Key: OIKHSHXTROBUHR-UHFFFAOYSA-N
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Description

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a leucinamide backbone, a pyridin-3-ylmethyl group, and a 4-methylcyclohexylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route involves the following steps:

    Protection of the amino group: The leucine derivative is first protected to prevent unwanted reactions.

    Coupling reaction: The protected leucine derivative is then coupled with pyridin-3-ylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting group is removed to yield the intermediate product.

    Acylation: The intermediate is then acylated with 4-methylcyclohexanecarbonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of N2-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or cyclohexyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-methylcyclohexyl)carbonyl]-N-(pyridin-3-ylmethyl)leucinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

4-methyl-N-[4-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H31N3O2/c1-14(2)11-18(20(25)22-13-16-5-4-10-21-12-16)23-19(24)17-8-6-15(3)7-9-17/h4-5,10,12,14-15,17-18H,6-9,11,13H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

OIKHSHXTROBUHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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